molecular formula C16H12N2O4S B5628162 3-(2-furyl)-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}acrylamide

3-(2-furyl)-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}acrylamide

Cat. No. B5628162
M. Wt: 328.3 g/mol
InChI Key: BBILFBHATQJWED-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related acrylamide monomers and furan derivatives involves multi-step chemical processes. For instance, a novel acrylamide monomer was synthesized and characterized by UV-Vis, FT-IR, and 1H NMR measurements. The process involved reacting 1-chloroacetone with 2-hydroxy-benzonitrile under basic conditions, followed by a reaction with acryloyl chloride and triethylamine (Barım & Akman, 2019). Similarly, derivatives of 3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acids were synthesized, demonstrating the complexity and versatility of furan-based compound synthesis (Hirao, Kato, & Kozakura, 1973).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through spectroscopic methods and quantum chemical calculations. The determination of structural, vibrational, nuclear magnetic resonance, and electronic properties provides insights into their molecular geometry and reactivity. For example, the band gap of HOMO and LUMO reveals chemical activity and charge transfer within the molecule, with molecular electrostatic potential (MEP) maps identifying reactive regions (Barım & Akman, 2019).

Chemical Reactions and Properties

Chemical reactions involving furan compounds and acrylamides demonstrate their reactivity and potential for creating diverse molecular architectures. For instance, the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides leads to the formation of 4-cyano-2,3-dihydrofuran-3-carboxamides, showcasing the regio- and stereoselective synthesis capabilities of these compounds (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

Physical Properties Analysis

The physical properties, such as solubility, crystalline form, and thermal behavior, significantly influence the utility and handling of these compounds. Research on related furan derivatives highlights the importance of understanding these properties for their application in various fields (Saikachi & Suzuki, 1958; Saikachi & Suzuki, 1959).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, potential for polymer formation, and electrochemical characteristics, are central to the application of these compounds in materials science and pharmaceuticals. For instance, the interaction of acrylamide derivatives with amino acids and DNA underlines their biochemical significance and the potential for forming adducts with biological macromolecules (Ou, Zheng, Huang, Ho, & Ou, 2020).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(1-oxo-3H-2-benzofuran-5-yl)carbamothioyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-14(6-4-12-2-1-7-21-12)18-16(23)17-11-3-5-13-10(8-11)9-22-15(13)20/h1-8H,9H2,(H2,17,18,19,23)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBILFBHATQJWED-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=S)NC(=O)C=CC3=CC=CO3)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(furan-2-yl)-N-[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)carbamothioyl]prop-2-enamide

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